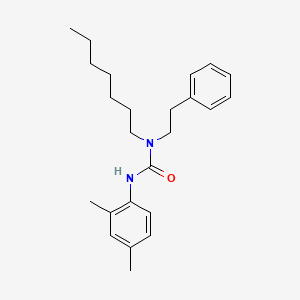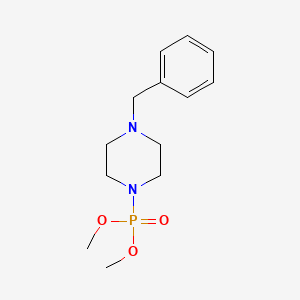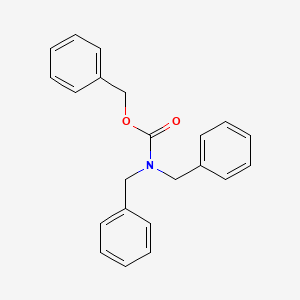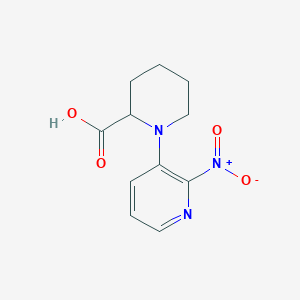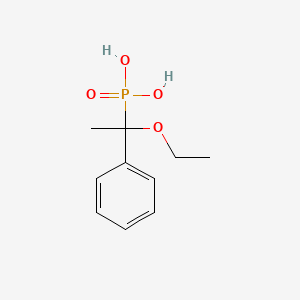
2-(Chlorocarbonyl)phenyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorocarbonyl)phenyl 2-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5 It is a derivative of benzoic acid and features both a chlorocarbonyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)phenyl 2-nitrobenzoate typically involves the reaction of 2-nitrobenzoic acid with 2-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorocarbonyl)phenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the chlorocarbonyl group.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester linkage.
Major Products Formed
Aminobenzoates: Reduction of the nitro group yields aminobenzoate derivatives.
Carboxylic Acids: Hydrolysis of the ester linkage produces the corresponding carboxylic acids.
Scientific Research Applications
2-(Chlorocarbonyl)phenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chlorocarbonyl)phenyl 2-nitrobenzoate involves its reactivity with nucleophiles The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines or alcohols This reactivity can lead to the formation of various derivatives with potential biological activity
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic Acid: Lacks the chlorocarbonyl group but shares the nitrobenzoate structure.
2-(Chlorocarbonyl)benzoic Acid: Contains the chlorocarbonyl group but lacks the nitro group.
Phenyl 2-nitrobenzoate: Similar ester structure but without the chlorocarbonyl group.
Uniqueness
2-(Chlorocarbonyl)phenyl 2-nitrobenzoate is unique due to the presence of both the chlorocarbonyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
CAS No. |
89883-03-4 |
|---|---|
Molecular Formula |
C14H8ClNO5 |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
(2-carbonochloridoylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)10-6-2-4-8-12(10)21-14(18)9-5-1-3-7-11(9)16(19)20/h1-8H |
InChI Key |
SFXORGLPQJGLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


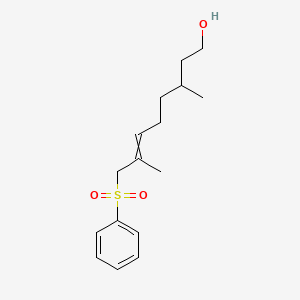
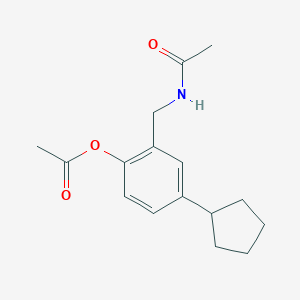
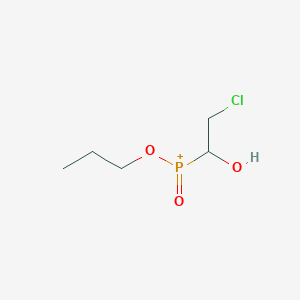
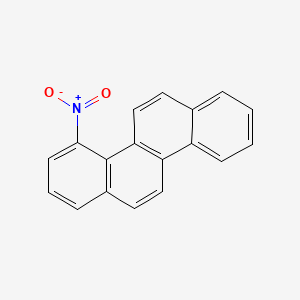
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
